A Technical Guide to the Physical Properties of 4-Cyanobenzophenone
A Technical Guide to the Physical Properties of 4-Cyanobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanobenzophenone is a substituted aromatic ketone of significant interest in various fields of chemical research, including organic synthesis, photochemistry, and materials science. Its bifunctional nature, possessing both a benzoyl and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules and a subject of study for its electronic and photophysical properties. This technical guide provides a comprehensive overview of the core physical properties of 4-cyanobenzophenone, supported by experimental data and detailed methodologies.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for 4-cyanobenzophenone are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-benzoylbenzonitrile |
| CAS Number | 1503-49-7 |
| Molecular Formula | C₁₄H₉NO |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to cream to pale yellow crystalline powder.[1][2] |
| Melting Point | 108.0-115.0 °C.[1] |
| Boiling Point (Calculated) | 734.01 K (460.86 °C) |
| Solubility | Insoluble in water.[2][3] |
| SMILES | O=C(C1=CC=CC=C1)C1=CC=C(C=C1)C#N |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-cyanobenzophenone. The following tables summarize its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4-cyanobenzophenone provide detailed information about its molecular structure. The data presented below was obtained in a CDCl₃ solvent.[4]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.88 | d | 8.8 | 2H | Aromatic (H2', H6') |
| 7.81-7.77 | m | - | 4H | Aromatic (H2, H6, H3', H5') |
| 7.65 | t | 7.6 | 1H | Aromatic (H4) |
| 7.52 | t | 7.6 | 2H | Aromatic (H3, H5) |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 194.5 | C=O |
| 140.7 | Aromatic (C1') |
| 135.9 | Aromatic (C1) |
| 132.8 | Aromatic (C4) |
| 131.7 | Aromatic (C2', C6') |
| 129.7 | Aromatic (C2, C6) |
| 129.5 | Aromatic (C3', C5') |
| 128.1 | Aromatic (C3, C5) |
| 117.5 | CN |
| 115.2 | Aromatic (C4') |
Infrared (IR) Spectroscopy
The IR spectrum of 4-cyanobenzophenone exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile) |
| ~1660 | C=O (Ketone) |
| ~1600, ~1450 | C=C (Aromatic) |
| ~3100-3000 | C-H (Aromatic) |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the 4-cyanobenzophenone sample is dry and finely powdered.[5] If necessary, gently grind the crystals in a mortar.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to obtain an approximate melting point range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it again, this time slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7][8]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This is the melting point range.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 4-cyanobenzophenone, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
a) KBr Pellet Method
Apparatus:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr press and die set
-
Spatula
-
Spectroscopic grade KBr powder
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind 1-2 mg of 4-cyanobenzophenone with approximately 100-200 mg of dry KBr powder.[9] The mixture should be homogenous and have a fine, consistent texture.
-
Transfer the mixture to the die set of a KBr press.
-
Apply pressure to the die set to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
b) Attenuated Total Reflectance (ATR) Method
Apparatus:
-
FTIR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the 4-cyanobenzophenone powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Visualizations
Caption: A general workflow for the synthesis and purification of 4-cyanobenzophenone.
Caption: Workflow for the spectroscopic characterization of 4-cyanobenzophenone.
References
- 1. 4-Aminobenzophenone | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
